5-Hydroxyvanillin

Description

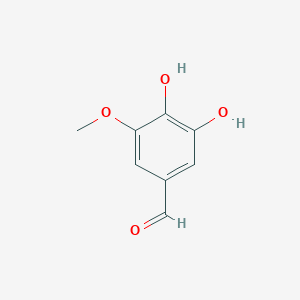

Structure

2D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKMWVISRMWBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192563 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-87-0 | |

| Record name | 3,4-Dihydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyvanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3934-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHS89FSM17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxyvanillin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyvanillin, also known by its IUPAC name 3,4-dihydroxy-5-methoxybenzaldehyde, is a phenolic aldehyde that has garnered interest in the scientific community. It is a derivative of vanillin (B372448) and a product of the bacterial and fungal breakdown of ferulic acid, a compound abundant in plant cell walls[1]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₄. Its structure features a benzene (B151609) ring with hydroxyl, methoxy (B1213986), and aldehyde functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dihydroxy-5-methoxybenzaldehyde | [2] |

| Synonyms | This compound, 3,4-Dihydroxy-5-methoxybenzaldehyde | [3] |

| CAS Number | 3934-87-0 | [3] |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Off-white to gray or light grey/brown solid | [1][3] |

| Melting Point | 131-134 °C | [3] |

| Boiling Point (Predicted) | 339.9 ± 37.0 °C | [4] |

| pKa (Predicted) | 7.63 ± 0.23 | [4] |

| Solubility | Soluble in DMSO (≥ 150 mg/mL) | [1] |

Synthesis and Purification

The primary synthetic routes to this compound involve the hydroxylation of halogenated vanillin derivatives.

Synthesis from 5-Iodovanillin (B1580916) or 5-Bromovanillin (B1210037)

A common method is the copper-catalyzed hydroxylation of 5-iodovanillin or 5-bromovanillin in a basic solution.

Experimental Protocol: Synthesis of this compound from 5-Iodovanillin

-

Materials: 5-iodovanillin, copper(II) sulfate (B86663) (CuSO₄), potassium hydroxide (B78521) (KOH), ethyl acetate, xylene, hydrochloric acid (HCl).

-

Procedure:

-

A mixture of 5-iodovanillin, KOH, and a catalytic amount of CuSO₄ in water is refluxed for several hours.

-

After cooling, the reaction mixture is filtered.

-

The filtrate is acidified with HCl to precipitate the crude product.

-

The crude product is extracted with ethyl acetate.

-

The organic layer is dried and the solvent is evaporated.

-

The resulting solid is purified by recrystallization from a suitable solvent like toluene (B28343) or xylene to yield this compound.

-

Spectroscopic Data

Table 2: Spectroscopic Data of Vanillin (for comparison)

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals for aldehyde, aromatic, methoxy, and hydroxyl protons. | [5] |

| ¹³C NMR | Resonances for carbonyl, aromatic, and methoxy carbons. | [5] |

| FT-IR | Characteristic peaks for O-H, C-H (aldehyde and aromatic), C=O, and C-O stretching. | [6] |

| UV-Vis | Absorption maxima in the UV region. | [7] |

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on its parent compound, vanillin, provide insights into its potential biological activities. Vanillin is known to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of vanillin has been reported, and it is plausible that this compound, with an additional hydroxyl group, may exhibit similar or enhanced activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in absorbance at a characteristic wavelength.

-

Procedure:

-

A solution of this compound at various concentrations is prepared.

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

The this compound solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark for a specified time.

-

The absorbance is measured using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

Anti-inflammatory Activity and Signaling Pathways

Vanillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[4][8][9] It is hypothesized that this compound may also interact with these pathways.

-

NF-κB Signaling Pathway: Vanillin has been reported to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[4][8] This inhibition can lead to a reduction in the production of inflammatory mediators.

-

Nrf2 Signaling Pathway: Vanillin has been shown to activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response by upregulating the expression of antioxidant and detoxifying enzymes.[9]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is another important signaling cascade involved in inflammation. While direct evidence for this compound is lacking, vanillin has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway.[10]

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Line: A suitable cell line, such as RAW 264.7 macrophages, can be used.

-

Procedure:

-

Cells are cultured and seeded in appropriate plates.

-

Cells are pre-treated with various concentrations of this compound.

-

Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).

-

After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Cell lysates can be prepared to analyze the expression and phosphorylation status of key proteins in the NF-κB, Nrf2, and MAPK pathways using techniques like Western blotting.

-

Conclusion

This compound is a vanillin derivative with potential for further investigation in the fields of medicinal chemistry and drug development. Its chemical structure suggests antioxidant and anti-inflammatory properties, which are supported by studies on its parent compound, vanillin. Further research is warranted to fully elucidate the specific biological activities of this compound and its mechanisms of action, particularly its interaction with key cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. rsc.org [rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3934-87-0 [chemicalbook.com]

- 5. cst.kipmi.or.id [cst.kipmi.or.id]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant properties of 5-hydroxy-4-phenyl-butenolide via activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxyvanillin CAS number 3934-87-0

An In-depth Technical Guide to 5-Hydroxyvanillin (CAS: 3934-87-0)

This technical guide provides a comprehensive overview of this compound, a derivative of vanillin (B372448), intended for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, spectroscopic data, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 3,4-Dihydroxy-5-methoxybenzaldehyde, is a phenolic aldehyde. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3934-87-0 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 130-134 °C | [1] |

| Boiling Point | 339.9 ± 37.0 °C (Predicted) | |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Crystallized solid | [1] |

| pKa | 7.63 ± 0.23 (Predicted) | |

| Solubility | Soluble in hot benzene (B151609) and ethyl acetate. | [2] |

Synthesis of this compound

A common synthetic route to this compound starts from vanillin, proceeds through the formation of 5-iodovanillin (B1580916), followed by a copper-catalyzed hydroxylation.[2]

Experimental Protocol: Two-Step Synthesis from Vanillin

Step 1: Synthesis of 5-Iodovanillin from Vanillin

This step involves the iodination of vanillin.

Step 2: Synthesis of this compound from 5-Iodovanillin

This step is a copper-catalyzed nucleophilic substitution of the iodine atom with a hydroxyl group.[2]

-

Materials: 5-iodovanillin, sodium hydroxide (B78521) (NaOH), copper(II) sulfate (B86663) (CuSO₄), hydrochloric acid (HCl), ethyl acetate, benzene.

-

Procedure:

-

A solution of 5-iodovanillin and a significant excess of sodium hydroxide in water is prepared in a round-bottom flask.

-

A catalytic amount of copper(II) sulfate is added to the mixture.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the mixture is cooled, and any solid is filtered off.

-

The alkaline solution is acidified to a pH of 3-4 with hydrochloric acid, leading to the precipitation of the product and byproducts.[2]

-

The aqueous solution is then extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization from hot benzene to give this compound.[2]

-

Caption: Synthesis workflow for this compound from vanillin.

Spectroscopic Data

| Spectroscopic Data for 5-Iodovanillin (CAS: 5438-36-8) | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 9.76 (s, 1H, CHO), 7.89 (d, J=1.7 Hz, 1H, Ar-H), 7.42 (d, J=1.7 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃).[3][4] |

| IR | Characteristic peaks for O-H, C=O (aldehyde), C-O, and C-I bonds are expected. |

| Spectroscopic Data for Vanillin (CAS: 121-33-5) | |

| ¹³C NMR | δ (ppm): Signals for aldehyde carbon (~191), aromatic carbons (110-150), and methoxy (B1213986) carbon (~56).[5] |

| IR (KBr pellet) | ν (cm⁻¹): Broad O-H stretch, C-H stretches, C=O stretch (~1665), aromatic C=C stretches, C-O stretches.[6][7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 152, with characteristic fragmentation patterns.[8] |

Biological Activity

The biological activities of this compound are not as extensively studied as those of its parent compound, vanillin. However, based on the structure and the known activities of vanillin and other phenolic compounds, this compound is expected to possess antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom or an electron to free radicals. Vanillin has demonstrated significant antioxidant activity in various assays.[9]

Experimental Protocol: DPPH Radical Scavenging Assay [10]

-

Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically.

-

Procedure:

-

A stock solution of DPPH in methanol (B129727) is prepared.

-

Serial dilutions of this compound are prepared in methanol.

-

A fixed volume of the DPPH solution is added to each dilution of the test compound.

-

The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

Anti-inflammatory Activity

Inflammation is a complex biological response, and many phenolic compounds have been shown to modulate inflammatory pathways. Vanillin has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[11][12] A plausible mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[11][12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages [13][14]

-

Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is determined using the Griess reagent.

-

Procedure:

-

RAW 264.7 cells are cultured in a 96-well plate.

-

The cells are pre-treated with various concentrations of this compound for a specific period.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

-

The absorbance is measured at 540 nm.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated.

-

Caption: Plausible anti-inflammatory mechanism of this compound.

Safety Information

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.

-

Precautionary Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.

Applications

This compound serves as a valuable precursor in the synthesis of various pharmaceutical and perfumery products. It is a key intermediate for the production of other bioactive molecules.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional chemical, medical, or safety advice. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | 3934-87-0 [chemicalbook.com]

- 2. This compound from 5-Iodovanillin , Hive Novel Discourse [chemistry.mdma.ch]

- 3. 5-Iodovanillin(5438-36-8) IR Spectrum [m.chemicalbook.com]

- 4. 5-Iodovanillin(5438-36-8) 1H NMR [m.chemicalbook.com]

- 5. Vanillin(121-33-5) 13C NMR [m.chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Vanillin(121-33-5) IR Spectrum [chemicalbook.com]

- 8. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin [zpxb.xml-journal.net]

- 9. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. mdpi.com [mdpi.com]

- 12. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Griess Assay [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Monomer: A Technical Guide to the Natural Occurrence of 5-Hydroxyvanillin Precursors in Lignin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 5-hydroxyvanillin precursors, specifically 5-hydroxyguaiacyl (5-OH-G) units, within the complex structure of lignin (B12514952). While this compound itself is not a direct lignin monomer, its precursor, 5-hydroxyconiferyl alcohol, can be incorporated into the lignin polymer, giving rise to these 5-OH-G units. This guide details the biosynthetic pathways, analytical methodologies for detection and quantification, and a summary of reported occurrences in various plant species.

Introduction: The Significance of 5-Hydroxyguaiacyl Units in Lignin

Lignin, a complex aromatic polymer, is a major component of plant cell walls, providing structural integrity and defense. It is primarily composed of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. However, the plasticity of the lignification process allows for the incorporation of "unconventional" monomers. Among these, 5-hydroxyconiferyl alcohol stands out as the precursor to 5-hydroxyguaiacyl (5-OH-G) lignin units. The presence of these units, which can be oxidized to produce this compound, alters the chemical properties of lignin and offers potential avenues for valorization in biorefineries and is of interest in the study of plant metabolism. The incorporation of 5-hydroxyconiferyl alcohol is particularly notable in plants with a deficiency in the Caffeic acid O-methyltransferase (COMT) enzyme.[1]

Biosynthesis and Incorporation of 5-Hydroxyguaiacyl Units into Lignin

The formation and incorporation of 5-hydroxyguaiacyl units into lignin is a deviation from the canonical monolignol biosynthetic pathway. The key steps involve the hydroxylation of coniferaldehyde (B117026) and the subsequent action (or lack thereof) of O-methyltransferases.

The Phenylpropanoid Pathway and the Branch Point to 5-Hydroxyconiferyl Alcohol

The biosynthesis of monolignols begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A critical juncture for the formation of 5-hydroxyguaiacyl units occurs at the level of coniferaldehyde. The enzyme Ferulate 5-hydroxylase (F5H), a cytochrome P450 monooxygenase, catalyzes the 5-hydroxylation of coniferaldehyde to produce 5-hydroxyconiferaldehyde (B1237348).[2]

In a typical angiosperm lignification pathway, the enzyme Caffeic acid O-methyltransferase (COMT) would then methylate the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde, the precursor to the S-lignin monomer, sinapyl alcohol. However, under certain conditions, such as in COMT-deficient plants, 5-hydroxyconiferaldehyde can accumulate.[1][3] This aldehyde is then reduced by a cinnamyl alcohol dehydrogenase (CAD) to form 5-hydroxyconiferyl alcohol.[2]

Radical Coupling and the Formation of Benzodioxane Structures

Once formed, 5-hydroxyconiferyl alcohol can be transported to the cell wall and participate in the oxidative radical polymerization process of lignification.[1] Its incorporation leads to the formation of unique benzodioxane structures within the lignin polymer.[1][3][4] These structures arise from the radical coupling of the 5-hydroxyguaiacyl unit with a growing lignin chain, followed by an internal trapping of the quinone methide intermediate by the free 5-hydroxyl group. The presence of these benzodioxane structures is a key indicator of the incorporation of 5-hydroxyconiferyl alcohol.

Quantitative Data on the Natural Occurrence of 5-Hydroxyguaiacyl Units

While the presence of 5-hydroxyguaiacyl units is most pronounced in COMT-deficient mutants, trace amounts have been detected in the native lignin of various wild-type angiosperms. The quantification of these units is challenging due to their low abundance. The following table summarizes semi-quantitative data from Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) analysis, expressed as the relative abundance of 5-hydroxyguaiacol (3-methoxycatechol) to the main lignin-derived pyrolysis products, guaiacol (B22219) and syringol.

| Plant Species | Tissue | 5-OH-Guaiacol : Guaiacol | 5-OH-Guaiacol : Syringol | Reference |

| Eucalyptus globulus | Wood | 0.02 | 0.01 | [1] |

| Linum usitatissimum (Flax) | Stem | 0.03 | 0.03 | [1] |

| Cannabis sativa (Hemp) | Stem | 0.02 | 0.02 | [1] |

| Hibiscus cannabinus (Kenaf) | Stem | 0.04 | 0.02 | [1] |

| Corchorus capsularis (Jute) | Stem | 0.03 | 0.03 | [1] |

| Agave sisalana (Sisal) | Leaf Fiber | 0.02 | 0.02 | [1] |

| Musa textilis (Abaca) | Leaf Fiber | 0.03 | 0.02 | [1] |

Note: The data represents the ratio of peak areas from Py-GC/MS chromatograms and provides a relative indication of the abundance of 5-hydroxyguaiacyl units.

Experimental Protocols for the Analysis of 5-Hydroxyguaiacyl Lignin Units

The detection and quantification of 5-hydroxyguaiacyl units in lignin require specialized analytical techniques capable of depolymerizing the lignin and identifying the specific monomeric units. Below are detailed methodologies for three key experimental approaches.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a rapid and sensitive technique for analyzing the composition of lignin by thermally degrading the polymer into smaller, volatile fragments that are then separated and identified.

Methodology:

-

Sample Preparation: Approximately 0.1-0.5 mg of finely milled, extractive-free plant material or isolated lignin is placed into a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-650°C) in an inert atmosphere (e.g., helium).

-

Gas Chromatography (GC): The volatile pyrolysis products are transferred to a GC column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-1701). The GC oven temperature is programmed to separate the components, for instance, starting at 40-50°C and ramping up to 280-300°C.

-

Mass Spectrometry (MS): The separated compounds are ionized (typically by electron impact at 70 eV) and their mass spectra are recorded.

-

Identification of 5-Hydroxyguaiacyl-derived Products: The primary marker for 5-hydroxyguaiacyl units is 3-methoxycatechol . Other related compounds such as 5-vinyl-3-methoxycatechol and 5-propenyl-3-methoxycatechol may also be detected.[1] Identification is confirmed by comparing the mass spectra and retention times with authentic standards or library data.

-

Quantification: Semi-quantitative analysis is performed by comparing the peak areas of the 5-hydroxyguaiacyl-derived products to the peak areas of the guaiacyl and syringyl-derived products (e.g., guaiacol, 4-methylguaiacol, syringol, 4-methylsyringol).

Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is a chemical degradation method that selectively cleaves β-O-4 ether linkages in lignin, releasing monomeric units for quantification. A modified DFRC protocol using propionyl bromide can be used to avoid interference with any naturally occurring acetyl groups.

Methodology:

-

Derivatization: 5-10 mg of isolated lignin or 30-50 mg of extractive-free cell wall material is treated with propionyl bromide in propionic acid at room temperature overnight or at 50°C for several hours. This step cleaves α- and γ-ethers and brominates the γ-position.

-

Solvent Removal: The excess reagent and solvent are removed under a stream of nitrogen and then under high vacuum.

-

Reductive Cleavage: The derivatized product is dissolved in a mixture of dioxane, propionic acid, and water, and zinc dust is added. This step reductively cleaves the β-O-4 linkages.

-

Work-up and Propionylation: The reaction is quenched, and the products are extracted. The hydroxyl groups are then propionylated using propionic anhydride (B1165640) in pyridine (B92270) to make the monomers volatile for GC analysis.

-

GC-MS Analysis: The propionylated monomers are analyzed by GC-MS. The specific DFRC product from 5-hydroxyguaiacyl units would be a di-propionylated catechol derivative, which would need to be identified based on its mass spectrum. Quantification is achieved by comparing the peak area of the 5-hydroxyguaiacyl-derived monomer to that of an internal standard and the G and S monomers.

2D Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) Spectroscopy

2D HSQC NMR is a powerful non-destructive technique that provides detailed structural information about the lignin polymer, including the inter-unit linkages. The presence of 5-hydroxyguaiacyl units is identified through the characteristic cross-peaks of the benzodioxane structures.

Methodology:

-

Sample Preparation: 20-60 mg of isolated lignin (e.g., milled wood lignin) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6/D2O).

-

NMR Spectroscopy: A 2D HSQC experiment is performed on a high-field NMR spectrometer. This experiment correlates the chemical shifts of protons with their directly attached carbon atoms.

-

Identification of Benzodioxane Structures: The benzodioxane structures formed from the incorporation of 5-hydroxyconiferyl alcohol have characteristic cross-peaks in the HSQC spectrum. The key correlations to identify are typically found in the oxygenated aliphatic region of the spectrum.

-

Quantification: The volume integrals of the specific benzodioxane cross-peaks are measured and compared to the integrals of the aromatic signals of the G and S units (e.g., the C2-H2 correlation of G units) to determine the relative abundance of these structures in the lignin polymer.

Conclusion and Future Perspectives

The natural occurrence of 5-hydroxyguaiacyl units in lignin, while often at low levels in wild-type plants, represents a significant aspect of the flexibility of the lignification process. The presence of these units, the precursors to this compound, has implications for the chemical and physical properties of lignin and the overall biomass. For researchers in drug development, understanding the biosynthesis and incorporation of such modified phenolic compounds in plants can provide insights into novel enzymatic pathways and potential sources of valuable aromatic molecules.

Future research should focus on the absolute quantification of 5-hydroxyguaiacyl units across a broader range of plant species to better understand their distribution and biological significance. Furthermore, exploring the enzymatic and genetic controls of 5-hydroxyconiferyl alcohol incorporation could lead to the development of bioengineered plants with tailored lignin structures for optimized conversion to biofuels and high-value chemicals, including this compound. The detailed analytical protocols provided in this guide offer a robust framework for advancing these research endeavors.

References

The Biosynthesis of 5-Hydroxyvanillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of 5-hydroxyvanillin, a significant aromatic compound with potential applications in the pharmaceutical and flavor industries. This document details the enzymatic steps, presents quantitative data for key enzymes, outlines experimental protocols for pathway analysis, and provides visualizations of the metabolic route.

Introduction

This compound, also known as 3-methoxy-4,5-dihydroxybenzaldehyde, is a derivative of vanillin (B372448) that has garnered interest for its potential biological activities and as a precursor for the synthesis of various bioactive molecules. Its biosynthesis is closely linked to the well-established phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. Understanding the enzymatic machinery responsible for the synthesis of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This guide elucidates the known and putative steps in the biosynthesis of this valuable compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway proceeds through the general phenylpropanoid pathway to the key intermediate ferulic acid. The subsequent hydroxylation of ferulic acid leads to 5-hydroxyferulic acid, a crucial precursor for this compound. The final conversion of a C9 intermediate to the C8 aldehyde, this compound, is a critical, though not fully elucidated, step.

The proposed biosynthetic pathway is as follows:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by the cytochrome P450 enzyme Cinnamate-4-Hydroxylase (C4H) .

-

p-Coumaric Acid to Caffeic Acid: The subsequent hydroxylation of p-coumaric acid at the C3 position produces caffeic acid. This step is catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

-

Caffeic Acid to Ferulic Acid: The methylation of the 3-hydroxyl group of caffeic acid yields ferulic acid. This reaction is catalyzed by Caffeic Acid O-Methyltransferase (COMT) .[1][2]

-

Ferulic Acid to 5-Hydroxyferulic Acid: A key step in the specific pathway to this compound is the hydroxylation of ferulic acid at the C5 position to form 5-hydroxyferulic acid.[3] This reaction is catalyzed by Ferulate-5-Hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase.[4][5]

-

Putative Conversion to this compound: The final step involves the cleavage of the C3 side chain of a C9 intermediate derived from 5-hydroxyferulic acid to yield this compound. While the specific enzyme for this reaction has not been definitively characterized, it is hypothesized to be catalyzed by an enzyme analogous to Vanillin Synthase (VpVAN) , which converts ferulic acid to vanillin.[6][7] Alternatively, this conversion may proceed via 5-hydroxyconiferaldehyde, a preferred substrate for some related enzymes.

Below is a DOT script representation of the core biosynthetic pathway.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Molecular Characterization of Ferulate 5-Hydroxylase Gene from Kenaf (Hibiscus cannabinus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxyvanillin as a Fungal Metabolite: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on 5-hydroxyvanillin, a phenolic compound with notable biological activities, viewed through the lens of its status as a fungal metabolite. While research has more extensively covered its close relative, vanillin (B372448), this document collates the available information on this compound, focusing on its biosynthesis, biological functions, and the experimental methodologies crucial for its study.

Introduction

This compound (3,4-dihydroxy-5-methoxybenzaldehyde) is an aromatic compound that has garnered interest for its potential therapeutic properties. As a derivative of vanillin, it shares structural similarities that suggest a comparable, if not superior, bioactivity profile. While its primary industrial synthesis is from 5-iodovanillin, there is evidence of its production in nature as a metabolite derived from the breakdown of lignin (B12514952) and other plant-based aromatic compounds by microorganisms, particularly fungi. This guide will explore the fungal metabolic pathways potentially leading to this compound and its scientifically-backed biological effects.

Fungal Production of this compound

The production of this compound by fungi is intrinsically linked to the biotransformation of lignocellulosic biomass. White-rot fungi, such as Phanerochaete chrysosporium, are well-documented for their ability to degrade lignin, a complex polymer rich in aromatic subunits. One of the key precursors in this process is ferulic acid, which is abundant in plant cell walls.

Biosynthetic Pathway

While the direct fungal biosynthetic pathway to this compound is not as extensively elucidated as that of vanillin, a hypothetical pathway can be proposed based on known fungal metabolic processes. The primary route is believed to be the hydroxylation of vanillin, which itself is a product of ferulic acid metabolism.

The conversion of ferulic acid to vanillin is a recognized pathway in fungi like Aspergillus niger and Pycnoporus cinnabarinus. This biotransformation can then be followed by a hydroxylation step to yield this compound. The enzymes likely responsible for this final step are cytochrome P450 monooxygenases, which are known to catalyze the selective hydroxylation of aromatic compounds.

Fungi Implicated in Production

While direct evidence for high-yield production of this compound by specific fungal strains is limited, organisms known for their robust ligninolytic systems are prime candidates for investigation. These include:

-

Phanerochaete chrysosporium : A model organism for lignin degradation.

-

Aspergillus niger : Known for its ability to transform ferulic acid to vanillic acid and vanillin.

-

Pycnoporus cinnabarinus : Utilized in the bioconversion of ferulic acid to vanillin.

Further research is required to screen and identify fungal strains that may naturally produce or could be engineered to produce higher quantities of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. Its antioxidant and anti-inflammatory properties are particularly noteworthy.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to scavenge free radicals. This compound, with its additional hydroxyl group compared to vanillin, is predicted to have enhanced antioxidant potential.

| Antioxidant Assay | Compound | IC50 / Activity |

| DPPH Radical Scavenging | Vanillin | ~22.9% scavenging at 1 mM |

| DPPH Radical Scavenging | o-Vanillin (isomer) | ~66.4% scavenging at 1 mM[1] |

| ABTS Radical Scavenging | Vanillin | Stronger than ascorbic acid and Trolox[2] |

Note: Direct quantitative data for this compound is limited in the reviewed literature. The data for vanillin and its isomer are provided for comparative purposes.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. This compound is expected to exhibit anti-inflammatory effects, likely through the modulation of key signaling pathways.

Signaling Pathways Involved in Inflammation:

The anti-inflammatory effects of structurally similar phenolic compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a fungal metabolite.

Fungal Culture and Metabolite Extraction

Objective: To cultivate a fungal strain and extract secondary metabolites for analysis.

Protocol:

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest.

-

Incubation: Incubate the culture under optimal conditions (e.g., 25-30°C, 150 rpm) for a period determined by the growth characteristics of the fungus (typically 7-14 days).

-

Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extraction:

-

Broth: Extract the culture filtrate with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Mycelia: Lyophilize the fungal biomass, grind it to a fine powder, and extract with a solvent like methanol (B129727) or ethanol (B145695) using sonication or maceration.

-

-

Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a fungal extract.

Protocol:

-

Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.22 µm syringe filter.

-

Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the absorption maximum of this compound.

-

-

Analysis: Inject the standards and samples. Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of this compound.

Protocol:

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (dissolved in methanol) to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Ascorbic acid or Trolox can be used as a positive control.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

Objective: To evaluate the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce protein denaturation by heating at 70°C for 5 minutes.

-

Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a positive control.

Conclusion and Future Directions

This compound presents a promising area of research as a fungal metabolite with significant therapeutic potential. While its study has been overshadowed by vanillin, the available evidence suggests that its enhanced chemical structure may translate to more potent biological activities.

Future research should focus on:

-

Screening and identification of fungal strains that are high producers of this compound.

-

Metabolic engineering of known vanillin-producing fungi to enhance the hydroxylation of vanillin to this compound.

-

Comprehensive evaluation of the biological activities of purified this compound, including quantitative assessments of its antioxidant, anti-inflammatory, and other potential therapeutic effects.

-

Elucidation of the precise mechanisms of action , including its effects on key signaling pathways such as NF-κB and MAPK.

This technical guide provides a foundational understanding of this compound as a fungal metabolite and offers detailed protocols to facilitate further investigation into this promising natural compound. The advancement of research in this area holds the potential to unlock new therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to 5-Hydroxyvanillin: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde) is a phenolic aldehyde that has garnered interest in the scientific community due to its structural similarity to vanillin (B372448), a widely used flavoring agent with known biological activities. As a derivative, this compound presents a unique substitution pattern on the benzene (B151609) ring that may confer distinct chemical and biological properties, making it a valuable target for research in medicinal chemistry, pharmacology, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3934-87-0 | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Light grey/brown solid | [1] |

| Melting Point | 131-134 °C | [1] |

| Boiling Point | 339.9 ± 37.0 °C (Predicted) | [1] |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.63 ± 0.23 (Predicted) | [1] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | The presence of multiple hydroxyl groups enhances water solubility compared to vanillin. | [2] |

| Ethanol (B145695) | Soluble | Generally soluble in polar organic solvents. | [3] |

| Methanol | Soluble | - | [4] |

| Ethyl Acetate | Soluble | Used as an extraction solvent during synthesis. | [5] |

| Toluene (B28343) | Sparingly soluble | Can be used for recrystallization. | [6] |

| Dichloromethane | Low solubility | Can be used for selective extraction. | [6] |

Table 3: Spectral Data for this compound

| Technique | Data (Predicted or Experimental for Similar Compounds) | Source(s) |

| ¹H NMR | Predicted shifts will show signals for the aldehydic proton (~9.8 ppm), aromatic protons (~6.5-7.5 ppm), methoxy (B1213986) protons (~3.9 ppm), and hydroxyl protons (variable). | [7][8] |

| ¹³C NMR | Predicted shifts will include signals for the carbonyl carbon (~190 ppm), aromatic carbons (~110-150 ppm), and the methoxy carbon (~56 ppm). | [9][10] |

| IR (Infrared) | Characteristic peaks expected for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=O stretching (aldehyde, ~1670 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). | [11][12][13][14] |

| UV-Vis | Expected λmax around 280-310 nm in polar solvents, characteristic of phenolic aldehydes. | [4][15][16][17] |

| Mass Spec. | Molecular ion peak (M+) at m/z 168. Fragmentation may involve loss of H, CHO, CH₃, and CO, similar to other phenolic aldehydes. | [3][18][19][20][21] |

Experimental Protocols

Synthesis of this compound from 5-Iodovanillin (B1580916)

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

5-Iodovanillin

-

Sodium hydroxide (B78521) (NaOH)

-

Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, filter paper, rotary evaporator, beakers, and graduated cylinders.

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in deionized water to create a concentrated solution.

-

Add 5-iodovanillin to the NaOH solution with stirring.

-

In a separate beaker, dissolve copper (II) sulfate pentahydrate in a minimal amount of hot deionized water.

-

Add the copper sulfate solution to the reaction mixture.

-

Set up the flask for reflux and heat the mixture with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of 2-3 with hydrochloric acid or sulfuric acid while cooling in an ice bath.

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent such as toluene to obtain pure this compound.[22]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Use a quartz cuvette to measure the absorbance of the solution over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).[15]

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.[3]

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, the biological activities of the parent compound, vanillin, and other derivatives provide insights into its potential therapeutic effects. The primary activities of interest are its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The presence of two hydroxyl groups and a methoxy group on the aromatic ring of this compound suggests it may possess significant radical scavenging activity.[23][24][25][26]

The proposed antioxidant mechanism involves the formation of a stable phenoxy radical, which can be further stabilized by resonance within the aromatic ring.

Anti-inflammatory Activity

Vanillin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[6][27][28][29][30] It is plausible that this compound shares these properties.

Potential Modulation of NF-κB and MAPK Signaling Pathways:

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of inflammation.[28][31][32][33][34][][36][37] Pro-inflammatory stimuli can activate these pathways, leading to the production of inflammatory mediators. Vanillin has been reported to inhibit the activation of NF-κB and components of the MAPK pathway, thereby reducing the expression of pro-inflammatory cytokines.[28]

Conclusion

This compound is a compound of significant interest with a range of potential applications stemming from its unique chemical structure. This guide has provided a detailed overview of its physicochemical properties, methods for its synthesis and characterization, and an exploration of its likely biological activities based on current knowledge of related compounds. Further research is warranted to fully elucidate the specific spectral characteristics and the precise mechanisms of biological action of this compound, which will be crucial for its potential development in the pharmaceutical and other industries.

References

- 1. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Potential of Vanillin and its Main Metabolites to Regulate the Inflammatory Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. youtube.com [youtube.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. IR _2007 [uanlch.vscht.cz]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. Vanillin [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin [zpxb.xml-journal.net]

- 22. This compound from 5-Iodovanillin , Hive Novel Discourse [chemistry.mdma.ch]

- 23. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. selleckchem.com [selleckchem.com]

- 32. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]

- 33. Activation of 5-lipoxygenase and NF-kappa B in the action of acenaphthenequinone by modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. creative-diagnostics.com [creative-diagnostics.com]

- 36. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 37. m.youtube.com [m.youtube.com]

5-Hydroxyvanillin: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde), a substituted phenolic aldehyde, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique substitution pattern, featuring three functional groups—aldehyde, hydroxyl, and methoxy (B1213986)—on a benzene (B151609) ring, provides multiple reactive sites for a wide array of chemical transformations. This guide offers a comprehensive overview of the synthesis of this compound and its application as a starting material for the preparation of various high-value molecules, including pharmaceuticals and natural products.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound involves the copper-catalyzed hydroxylation of 5-halovanillins, typically 5-bromo- or 5-iodovanillin (B1580916). This reaction is a variation of the Ullmann condensation. The process generally involves the reaction of the 5-halovanillin with an alkali metal hydroxide (B78521) in the presence of a copper catalyst.[1]

Quantitative Data for the Synthesis of this compound

| Starting Material | Base | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5-Iodovanillin | NaOH | CuSO₄ | Water | Reflux (105) | 4.5 | 65-70 | [1] |

| 5-Bromovanillin | NaOH | Copper Powder | Water | Reflux | 18 | Not Specified | [2] |

Applications of this compound in Organic Synthesis

This compound serves as a key building block for the synthesis of a variety of more complex molecules, most notably 3,4,5-trimethoxybenzaldehyde (B134019) and myristicinaldehyde.

Synthesis of 3,4,5-Trimethoxybenzaldehyde

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of several pharmaceuticals, including the antibacterial drug trimethoprim.[3] The synthesis from this compound is achieved through a straightforward O-methylation reaction, where both hydroxyl groups are converted to methoxy groups.

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethyl sulfate (B86663) | NaOH | Dichloromethane (B109758)/Water | Room Temp | 16 | 96 |[4] | | Dimethyl sulfate | Powdered alkali metal carbonate | Acetone | Reflux | Not Specified | 94 |[5] |

Synthesis of Myristicinaldehyde

Myristicinaldehyde (3-methoxy-4,5-methylenedioxybenzaldehyde) is a naturally occurring compound found in the essential oil of nutmeg and has been investigated for its pharmacological properties. It can be synthesized from this compound through a methylenation reaction, which forms a methylenedioxy bridge from the two adjacent hydroxyl groups.

| Methylenating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dichloromethane | K₂CO₃ | DMSO | 125 | 2.5 | 68 |[6] | | Methylene sulfate | KOH | Water | ~50 | 0.75 | Low (0.5g from 10g starting material) |[7] |

Experimental Protocols

Synthesis of this compound from 5-Iodovanillin[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-iodovanillin (2.8 g), hydrated cupric sulfate (1.6 g), and 4 N sodium hydroxide (76 ml).

-

Reaction Execution: Heat the mixture to reflux (105 °C) with continuous stirring under a nitrogen atmosphere for 4.5 hours.

-

Work-up:

-

Cool the reaction mixture to 60-70 °C and filter under suction. Wash the residue with hot water (3 x 10 ml).

-

Cool the alkaline filtrate to 10 °C and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 25 °C.

-

Extract the resulting mixture continuously with ether for 16 hours.

-

-

Purification:

-

Dry the ether extract over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Dissolve the crude product in hot benzene, treat with charcoal, and recrystallize to yield this compound.

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from this compound[4]

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde, which can be derived from this compound) (3.0 g, 0.0164 mol), sodium hydroxide (1.7 g, 0.0425 mol), dimethyl sulfate (3.1 g, 0.0246 mol), a phase-transfer catalyst (e.g., Adogen 464, 0.2 g), water (50 ml), and dichloromethane (50 ml).

-

Reaction Execution: Vigorously stir the mixture at room temperature for 16 hours.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (50 ml).

-

Combine the organic extracts and wash thoroughly with aqueous ammonium (B1175870) hydroxide followed by water.

-

Dry the organic layer with magnesium sulfate.

-

-

Purification: Evaporate the solvent under vacuum to yield 3,4,5-trimethoxybenzaldehyde.

Synthesis of Myristicinaldehyde from this compound[8]

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a mixture of this compound (3.4 g, 20 mmol), ground potassium carbonate (5.8 g, 42 mmol), and dimethyl sulfoxide (B87167) (35 mL). Equip the flask with a reflux condenser.

-

Reaction Execution:

-

Heat the mixture in a glycerol (B35011) bath to 125 °C with stirring.

-

Add dichloromethane (3.6 mL, 56.3 mmol) through the top of the condenser in one portion.

-

After 45 minutes, add another portion of dichloromethane (1 mL, 15.7 mmol).

-

Continue heating for an additional 105 minutes.

-

-

Work-up:

-

Pour the hot reaction mixture into 200 mL of cold water.

-

Basify the resulting suspension with a solution of 2 g of potassium hydroxide in 10 mL of water, stir for one minute, and filter.

-

Wash the solid on the filter with water (3 x 20 mL) and dry.

-

-

Purification:

-

Transfer the crude product to a 500 mL round-bottom flask and add 190 mL of petroleum ether (70-100 °C fraction).

-

Boil the mixture with stirring for about 10 minutes and decant the hot solvent. Repeat with another 50 mL of boiling petroleum ether.

-

Combine the petroleum ether extracts, boil to dissolve any precipitate, and allow to cool slowly to room temperature, followed by further cooling in a freezer.

-

Filter the precipitate, wash with a small amount of cold petroleum ether, and dry to obtain myristicinaldehyde.

-

Visualizations

Reaction Workflow: Synthesis of this compound

Caption: A schematic representation of the synthesis, work-up, and purification of this compound.

Logical Relationship: Precursor to Bioactive Compounds

Caption: The synthetic relationship between this compound and its key bioactive derivatives.

Signaling Pathway: Potential Anti-inflammatory Action of Myristicinaldehyde

Myristicinaldehyde has been reported to possess anti-inflammatory properties.[8] While the precise molecular mechanisms are still under investigation, a plausible pathway involves the inhibition of pro-inflammatory mediators.

Caption: A diagram illustrating a potential mechanism for the anti-inflammatory effects of myristicinaldehyde.

References

- 1. This compound from 5-Iodovanillin , Hive Novel Discourse [chemistry.mdma.ch]

- 2. Workup [chem.rochester.edu]

- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Synthesis of Myristicinaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. scispace.com [scispace.com]

Spectroscopic Profile of 5-Hydroxyvanillin: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the key aromatic compound, 5-Hydroxyvanillin. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and tabulated spectral data for streamlined analysis and characterization.

Introduction

This compound (3,4-dihydroxy-5-methoxybenzaldehyde) is a phenolic aldehyde that serves as a significant building block in the synthesis of various pharmaceutical compounds and as a valuable flavoring agent. Its chemical structure, featuring hydroxyl, methoxy (B1213986), and aldehyde functional groups on a benzene (B151609) ring, gives rise to a distinct spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is crucial for unambiguous identification, purity assessment, and understanding its role in chemical reactions. This technical guide presents a consolidated overview of the spectroscopic data for this compound, complete with experimental methodologies to aid in its practical application.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide precise information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton, aromatic protons, methoxy protons, and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.71 | Singlet | 1H | -CHO |

| 7.05 | Doublet | 1H | Ar-H |

| 6.85 | Doublet | 1H | Ar-H |

| 5.8 (broad) | Singlet | 2H | Ar-OH |

| 3.85 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical shifts of all eight carbon atoms in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | C=O (Aldehyde) |

| 149.0 | C-OCH₃ |

| 146.2 | C-OH |

| 138.5 | C-OH |

| 128.0 | C-CHO |

| 115.8 | Ar-CH |

| 108.5 | Ar-CH |

| 56.5 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, aldehyde, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 2850-2750 | Medium | C-H Stretch (Aldehydic) |

| 1680-1660 | Strong | C=O Stretch (Aldehydic) |

| 1600-1450 | Medium | C=C Stretch (Aromatic) |

| 1280-1150 | Strong | C-O Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (168.15 g/mol ).

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 167 | 80 | [M-H]⁺ |

| 139 | 60 | [M-CHO]⁺ |

| 111 | 40 | [M-CHO-CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below to ensure reproducibility and accuracy.

NMR Spectroscopy

Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization Mode: Positive or negative ion mode can be used, depending on the desired information.

-

Mass Range: A scan range of m/z 50-500 is typically sufficient.

-

Data Acquisition: Data is acquired in full scan mode to obtain the mass spectrum. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Role of 5-Hydroxyvanillin in Lignin Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and synthesis of 5-hydroxyvanillin in the context of lignin (B12514952) degradation studies. Lignin, an abundant aromatic biopolymer, is a significant renewable resource for the production of high-value chemicals. Among these, this compound emerges as a promising platform chemical with applications in pharmaceuticals and specialty polymers. This document details the chemical synthesis pathways from lignin-derived intermediates, relevant microbial metabolic routes for related compounds, extensive experimental protocols, and quantitative data to support further research and development.

This compound: A Value-Added Chemical from Lignin

While not a primary intermediate in the natural microbial degradation of the bulk lignin polymer, this compound is a significant product of lignin valorization. Its synthesis is a key area of study in converting lignin, a complex and heterogeneous material, into well-defined, valuable molecules. The primary route to this compound from lignin involves the chemical modification of lignin-derived monomers. Specifically, 5-iodovanillin, which can be produced from the oxidative degradation of lignosulfonates, serves as a direct precursor.

Chemical Synthesis from Lignin Derivatives

The conversion of lignin to this compound is a multi-step process that highlights a viable strategy for lignin valorization. The overall pathway involves the degradation of lignosulfonate to 5-iodovanillin, followed by a copper-catalyzed hydrolysis to yield this compound.

Caption: Chemical synthesis pathway of this compound from lignosulfonate.

Quantitative Data on Synthesis Yields

The following table summarizes the reported yields for the key steps in the chemical synthesis of this compound from lignin-derived materials.

| Conversion Step | Starting Material | Product | Catalyst/Reagent | Yield | Reference |

| Oxidative Degradation and Iodination | Lignosulfonate | 5-Iodovanillin | Periodate | >15 wt% | [1][2] |

| Copper-Catalyzed Hydrolysis | 5-Iodovanillin | This compound | CuSO₄ / NaOH | 65-70% | [3][4] |

Microbial Metabolism of Lignin-Derived Aromatic Compounds

While direct microbial production of this compound from lignin is not extensively documented, the microbial metabolism of structurally related compounds, such as 5-carboxyvanillate, provides critical insights into the "biological funneling" of diverse lignin breakdown products into central metabolic pathways. The bacterium Sphingomonas paucimobilis SYK-6 is a well-studied organism capable of degrading a variety of lignin-derived aromatic compounds.

The degradation pathway of 5,5′-dehydrodivanillate (DDVA), a lignin-related biphenyl (B1667301) compound, in S. paucimobilis SYK-6 converges on the formation of 5-carboxyvanillate, which is then decarboxylated to vanillate (B8668496). This vanillate is subsequently funneled into the protocatechuate 4,5-cleavage pathway.[1][3] This metabolic route demonstrates the potential for engineering microorganisms to produce specific vanillin (B372448) derivatives.

Caption: Metabolic pathway of 5-carboxyvanillate in Sphingomonas paucimobilis SYK-6.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and analysis of this compound from lignin-related compounds.

Protocol 1: Oxidative Degradation of Lignosulfonate to 5-Iodovanillin[5]

Materials:

-

Lignosulfonate

-

Aqueous sodium hydroxide (B78521) (1–3 M)

-

Periodate

-

Autoclave

-

Gas chromatograph (GC) with an internal standard

Procedure:

-

Dissolve 250 mg of lignosulfonate in 50 mL of aqueous caustic soda (1–3 M) with vigorous stirring.

-

Add periodate (1–4 mass equivalents of lignosulfonate) to the solution.

-

Transfer the solution to an autoclave, seal it, and stir at a temperature between 100–190 °C for 5–24 hours. The reactor is not pressurized externally.

-

After the reaction, allow the mixture to cool to room temperature.

-

Acidify the reaction mixture to pH 1.

-